3-(Morpholin-4-yl)butan-2-amine: A Comprehensive Technical Guide to Properties, Synthesis, and Applications
3-(Morpholin-4-yl)butan-2-amine: A Comprehensive Technical Guide to Properties, Synthesis, and Applications
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount for optimizing both target affinity and pharmacokinetic profiles. 3-(Morpholin-4-yl)butan-2-amine (CAS: 1249453-24-4) has emerged as a highly versatile, privileged bifunctional scaffold. By integrating a primary amine with a morpholine heterocycle across a vicinal carbon backbone, this molecule provides a robust vector for combinatorial library synthesis while imparting favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties to drug candidates [1].
This whitepaper provides an in-depth technical analysis of 3-(Morpholin-4-yl)butan-2-amine, detailing its physicochemical properties, a self-validating synthetic methodology, and its strategic applications in drug discovery.
Structural and Physicochemical Profiling
The utility of 3-(Morpholin-4-yl)butan-2-amine is deeply rooted in its structural duality.
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The Primary Amine: Acts as a highly reactive nucleophilic handle, ideal for amide couplings, reductive aminations, or Buchwald-Hartwig cross-coupling reactions.
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The Morpholine Ring: The presence of the oxygen atom in the morpholine ring withdraws electron density from the adjacent tertiary nitrogen. This inductive effect lowers the basicity (pKa ≈ 8.4) compared to purely aliphatic rings like piperidine (pKa ≈ 11.2). Consequently, morpholine-containing drugs exhibit a higher fraction of un-ionized molecules at physiological pH, which drastically improves membrane permeability and oral bioavailability while minimizing off-target hERG channel liabilities [2].
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 3-(Morpholin-4-yl)butan-2-amine |
| CAS Registry Number | 1249453-24-4 |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| Predicted Boiling Point | 227.2 ± 20.0 °C |
| Predicted pKa (Primary Amine) | ~10.03 |
| LogP (Predicted) | -0.38 |
| Topological Polar Surface Area (tPSA) | 32.3 Ų |
| Stereochemistry | Two chiral centers (C2, C3); typically utilized as a racemic mixture unless stereoselectively synthesized. |
(Data aggregated from PubChem and standard cheminformatics predictive models[3])
Synthetic Methodology & Experimental Protocol
The synthesis of vicinal diamine derivatives requires strict control over reaction conditions to prevent over-alkylation and side-product formation. The most robust, scalable, and self-validating route to 3-(morpholin-4-yl)butan-2-amine utilizes a two-step sequence starting from the commercially available α-halo ketone, 3-chlorobutan-2-one.
Step 1: Nucleophilic Substitution to Form the α-Amino Ketone
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Rationale & Causality: Direct amination of an alcohol often requires harsh conditions (e.g., Mitsunobu or mesylation). Instead, utilizing an α-halo ketone allows for a rapid, mild S_N2 displacement. Potassium carbonate (K₂CO₃) is employed as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.
Protocol:
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Charge an oven-dried round-bottom flask with Acetonitrile (MeCN, 10 mL/mmol) and K₂CO₃ (2.0 eq).
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Add 3-chlorobutan-2-one (1.0 eq) and Morpholine (1.2 eq) at room temperature under an inert nitrogen atmosphere.
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Heat the reaction mixture to 60°C and stir for 4–6 hours.
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Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:1). The disappearance of the starting material and the emergence of a new, UV-active/ninhydrin-staining spot indicates complete conversion to 3-(morpholin-4-yl)butan-2-one.
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Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash column chromatography to isolate the intermediate.
Step 2: Reductive Amination to the Final Amine
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Rationale & Causality: Converting the ketone to a primary amine requires a nitrogen source and a reducing agent. Ammonium acetate (NH₄OAc) is used in large excess to drive the equilibrium toward imine/iminium formation. Sodium cyanoborohydride (NaBH₃CN) is specifically selected because, unlike NaBH₄, it is stable at the mildly acidic pH (~6) required for imine formation and will selectively reduce the iminium ion without reducing the unreacted ketone [4].
Protocol:
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Dissolve 3-(morpholin-4-yl)butan-2-one (1.0 eq) in anhydrous Methanol (MeOH, 10 mL/mmol).
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Add NH₄OAc (10.0 eq) and stir at room temperature for 2 hours to allow for complete iminium ion formation.
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Cool the mixture to 0°C and portion-wise add NaBH₃CN (1.5 eq).
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction carefully with 1M NaOH to neutralize the mixture and fully deprotonate the newly formed primary amine.
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Extract the aqueous layer with Dichloromethane (DCM, 3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
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Self-Validating Checkpoint: Analyze via ¹H NMR. The successful reduction is confirmed by the disappearance of the ketone methyl singlet (~2.1 ppm) and the appearance of a new methine multiplet (~3.1 ppm) alongside a broad singlet for the primary amine (~1.5 ppm, exchangeable with D₂O).
Step-by-step synthetic workflow for 3-(morpholin-4-yl)butan-2-amine.
Applications in Drug Discovery
The integration of the 3-(morpholin-4-yl)butan-2-amine scaffold into drug discovery pipelines is driven by its ability to act as a "privileged pharmacophore."
Kinase Inhibition and Hinge-Binding
In oncology and neurodegenerative disease research, morpholine rings are frequently utilized to target the ATP-binding pocket of kinases (e.g., PI3K, mTOR). The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the hinge region of the kinase backbone [2]. By using 3-(morpholin-4-yl)butan-2-amine as a starting material, medicinal chemists can rapidly append diverse aromatic or heteroaromatic systems to the primary amine, optimizing the molecule for specific kinase selectivity while maintaining the essential morpholine hinge-binder.
ADME Optimization
The butane backbone provides steric bulk and lipophilicity (LogP -0.38), which balances the high polarity of the diamine system. This specific balance ensures that the resulting drug candidates maintain high aqueous solubility without sacrificing the lipophilicity required to cross the blood-brain barrier (BBB) or gastrointestinal membranes [1].
Role of the morpholine scaffold in kinase inhibitor binding and ADME optimization.
Analytical Characterization Standards
To ensure the trustworthiness and purity of the synthesized 3-(morpholin-4-yl)butan-2-amine, the following analytical signatures should be verified:
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Mass Spectrometry (ESI-MS): Expected molecular ion peak [M+H]+ at m/z 159.15.
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¹H NMR (400 MHz, CDCl₃):
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δ 3.65 – 3.75 (m, 4H, morpholine -CH₂-O-CH₂-)
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δ 3.05 – 3.15 (m, 1H, -CH-NH₂)
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δ 2.45 – 2.55 (m, 4H, morpholine -CH₂-N-CH₂-)
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δ 2.25 – 2.35 (m, 1H, -CH-morpholine)
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δ 1.45 (br s, 2H, -NH₂, D₂O exchangeable)
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δ 1.05 (d, J = 6.5 Hz, 3H, -CH₃)
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δ 0.95 (d, J = 6.5 Hz, 3H, -CH₃)
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References
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Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link]
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PubChem Compound Summary for CID 50987517: 3-(morpholin-4-yl)butan-2-amine. National Library of Medicine (US), National Center for Biotechnology Information. Available at:[Link]
